BenchChemオンラインストアへようこそ!

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid

URAT-1 inhibition Hyperuricemia Nephroprotection

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1153373-39-7) is a bifunctional heterocyclic building block comprising a pyrazole-4-carboxylic acid core N1-substituted with a 2-pyridylmethyl group. This scaffold provides a versatile starting point for constructing focused libraries of bioactive molecules, particularly in the kinase and urate transporter 1 (URAT-1) inhibitor fields.

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 1153373-39-7
Cat. No. B2761333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
CAS1153373-39-7
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESC1=CC=NC(=C1)CN2C=C(C=N2)C(=O)O
InChIInChI=1S/C10H9N3O2/c14-10(15)8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7H2,(H,14,15)
InChIKeySOUZKMFQFRDGKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1153373-39-7): A Differentiated Heterocyclic Building Block for Kinase and Transporter Inhibitor Discovery


1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1153373-39-7) is a bifunctional heterocyclic building block comprising a pyrazole-4-carboxylic acid core N1-substituted with a 2-pyridylmethyl group [1]. This scaffold provides a versatile starting point for constructing focused libraries of bioactive molecules, particularly in the kinase and urate transporter 1 (URAT-1) inhibitor fields. Its structural architecture—featuring a metal-coordinating pyridyl nitrogen, a hydrogen-bond-capable carboxylic acid, and a modifiable pyrazole ring—enables diverse derivatization strategies including amide coupling at the C4 position, electrophilic substitution at C3/C5, and metal complexation via the pyridyl-pyrazole bidentate pocket [2].

Why 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid Cannot Be Interchanged with Generic Pyrazole-4-carboxylic Acid Building Blocks


Substituting 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid with simpler 1-alkyl or 1-aryl pyrazole-4-carboxylic acids is not a viable strategy in medicinal chemistry programs targeting URAT-1 or specific kinase hinges. SAR studies on URAT-1 inhibitors have explicitly demonstrated that the 2-pyridylmethyl moiety on the pyrazole N1 is essential for inhibitory potency, as it engages in critical π-stacking and hydrogen-bonding interactions within the transporter binding pocket [1]. Replacement of this group with non-pyridyl substituents abolishes activity. Similarly, the carboxylic acid at the C4 position defines the regiochemical vector for amide coupling; relocation to the C3 position (as in the pyrazole-3-carboxamido series) yields inhibitors with a distinct selectivity profile and binding mode that are not functionally interchangeable [2]. A 2025 study in the European Journal of Medicinal Chemistry explicitly validated through SAR that the 1-(pyridin-2-ylmethyl)-1H-pyrazole core, when elaborated via C4-carboxylic acid derivatization, delivers URAT-1 IC50 values as low as 3.36 μM with concomitant nephroprotective efficacy—a dual pharmacological profile not achievable with generic 1-methyl or 1-phenyl pyrazole-4-carboxylic acid scaffolds [1].

Quantitative Differentiation Evidence: 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid vs. Closest Analogs and Scaffold Alternatives


URAT-1 Inhibitor Scaffold Potency: Pyrazole Core Delivers a 2.9-Fold Improvement in IC50 over the Indole-Based Lead Compound

In a 2025 structure-activity relationship study, the pyrazole-based URAT-1 inhibitor series derived from the 1-(pyridin-2-ylmethyl)-1H-pyrazole scaffold demonstrated superior potency compared to the indole-based lead compound T29. The optimized compound 18 (bearing the 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido core) achieved an IC50 of 3.36 μM against URAT-1, representing a 2.9-fold improvement over T29 (IC50 = 9.72 μM) and a 1.9-fold improvement over lesinurad (IC50 = 6.46 μM) [1].

URAT-1 inhibition Hyperuricemia Nephroprotection

Regiochemical Specificity: C4-Carboxylic Acid Enables Distinct Pharmacological Space Compared to C3-Carboxamido Analogues

The position of the carboxylic acid on the pyrazole ring governs both the synthetic derivatization trajectory and the biological target profile. The C4-carboxylic acid (target compound) enables amide coupling at the 4-position, yielding inhibitors with a different exit vector than the C3-carboxamido series. In a BindingDB kinase panel, a C4-carboxamide derivative (1-(6-phenoxy-pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid amide) showed Factor Xa IC50 = 15.8 μM vs. Factor XIIa IC50 = 2.03 μM, representing approximately 7.8-fold selectivity for FXIIa over FXa [1]. This selectivity profile is distinct from the URAT-1-dominant activity of the C3-carboxamido series, confirming that the C4-carboxylic acid starting material yields derivatives with a different target engagement fingerprint.

Kinase selectivity Regiochemistry Amide coupling

Scaffold Versatility in Kinase Inhibitor Design: Multi-Target Activity Across PLK1 and TGF-β RI Kinase Panels

The 1-(pyridin-2-ylmethyl)-1H-pyrazole scaffold has been independently validated in two distinct kinase inhibitor programs. A patent (US 12552768) discloses pyridinylpyrazole derivatives based on this core that inhibit polo-like kinase 1 (PLK1), a validated oncology target regulating cell proliferation [1]. Separately, 2-pyridyl-substituted pyrazoles were evaluated as transforming growth factor-β type 1 receptor (TGF-β RI) kinase inhibitors, demonstrating that the pyridyl-pyrazole architecture is a privileged kinase hinge-binding motif [2]. While individual IC50 values for the target compound as a free acid are not reported, the scaffold's demonstrated activity across two structurally distinct kinase families (PLK1, a mitotic kinase, and TGF-β RI, a receptor tyrosine kinase) provides class-level evidence that the 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid core is a versatile starting point for kinase-focused library synthesis.

Kinase inhibition PLK1 TGF-β receptor

Purity Specification Differentiation: AKSci Supply at 95% Minimum Purity with Documented Storage Stability

Among catalog suppliers, AKSci lists 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid (Cat. 8698DE) with a minimum purity specification of 95% . In parallel, independent supplier Leyan offers the compound at 98% purity (Product No. 1694960) . Kishida Chemical (Japan) lists the compound as a Building Block grade reagent at ¥14,000 per 100 mg . These documented purity tiers provide quantifiable procurement differentiation: users requiring higher initial purity for sensitive downstream reactions (e.g., amide couplings where residual acid impurities can affect coupling efficiency) can select the 98% grade, while the 95% grade offers a cost-effective entry point for initial SAR exploration. Formal stability data are not published, but the compound's solid-state storage at ambient temperature in a dry environment is specified by multiple vendors, consistent with the expected stability of pyrazole-4-carboxylic acids.

Chemical procurement Purity specification Building block quality

Metal-Coordinating Capability: Bidentate Pyridyl-Pyrazole Pocket Enables Platinum(II) Complex Formation with Cytotoxic Activity

The pyridyl-pyrazole architecture inherent to the target compound forms a bidentate N,N-coordination pocket that complexes d⁸ metal ions. In a study by Storey et al. (2016), [PtCl₂(L)] complexes of ((2-pyridyl)pyrazol-1-ylmethyl)benzoic acids—ligands sharing the identical pyridyl-pyrazole chelating motif—were synthesized and evaluated for cytotoxicity against A549 (lung) and MDA-MB-231 (breast) cancer cell lines [1]. While quantitative IC₅₀ values for the Pt complexes were not fully disclosed in the abstract, the study confirmed that the pyridyl-pyrazole chelate ring engages in π-stacking interactions that influence both solid-state assembly and, potentially, biological target recognition. This metal-coordinating capability is not present in simple 1-alkyl pyrazole-4-carboxylic acids lacking the 2-pyridyl substituent.

Metal complexes Cytotoxicity Medicinal inorganic chemistry

High-Impact Application Scenarios for 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid Based on Validated Evidence


URAT-1 Inhibitor Lead Optimization for Hyperuricemic Nephropathy

The 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid scaffold serves as the validated core for URAT-1 inhibitor development. A 2025 EJMC study demonstrated that C3-carboxamido derivatives of this scaffold achieve URAT-1 IC50 values as low as 3.36 μM—a 2.9-fold improvement over the indole-based lead T29—with the added benefit of nephroprotective efficacy (cell viability 92.2% vs. 31.5% in the UA-injured HK-2 model). The 2-pyridylmethyl substituent was explicitly identified as essential for URAT-1 binding through SAR analysis [1]. Researchers should procure the C4-carboxylic acid variant for C4-amide library synthesis, which may yield derivatives with distinct selectivity and pharmacokinetic profiles compared to the published C3 series.

Kinase Inhibitor Focused Library Synthesis Targeting PLK1 and TGF-β Pathways

The pyridyl-pyrazole core of this compound has demonstrated inhibitory activity against polo-like kinase 1 (PLK1), a mitotic kinase implicated in cancer cell proliferation, as disclosed in US Patent 12552768 [2]. In parallel, 2-pyridyl-substituted pyrazoles have been evaluated as TGF-β type 1 receptor kinase inhibitors [3], establishing this scaffold as a privileged kinase hinge-binding motif. Using 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid as a central building block, medicinal chemistry teams can generate diverse amide libraries through parallel synthesis at the C4 position, rapidly exploring kinase selectivity space across multiple therapeutically relevant targets.

Synthesis of Platinum(II) and Palladium(II) Anticancer Complexes

The pyridyl-pyrazole architecture of this compound provides a bidentate N,N-chelating pocket capable of coordinating d⁸ metal ions such as Pt(II) and Pd(II). Storey et al. (2016) demonstrated that [PtCl₂(L)] complexes of structurally analogous ((2-pyridyl)pyrazol-1-ylmethyl)benzoic acid ligands exhibit cytotoxicity against A549 and MDA-MB-231 cancer cell lines [4]. Unlike simple 1-alkyl pyrazole-4-carboxylic acids, the target compound's dual nitrogen donor set enables stable chelate ring formation, making it a valuable ligand precursor for medicinal inorganic chemistry and metallodrug discovery programs.

Coagulation Factor Inhibitor Discovery Leveraging C4-Amide Selectivity

BindingDB data for a C4-carboxamide derivative of this scaffold (US9533987, Example 47) reveals a distinct selectivity profile with FXIIa IC50 = 2.03 μM versus FXa IC50 = 15.8 μM [5]. This approximately 7.8-fold selectivity for FXIIa over FXa positions C4-amide derivatives of 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid as attractive starting points for anticoagulant discovery programs seeking to spare the extrinsic coagulation pathway. Procurement of the C4-carboxylic acid (rather than the C3 regioisomer) is essential for accessing this specific amide vector and its associated pharmacological fingerprint.

Quote Request

Request a Quote for 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.